Chiral Purity: D-Enantiomer Selection for Protease-Resistant Peptide Design
Boc-D-4-Pal-OH provides the D-enantiomer (R-configuration) of 4-pyridylalanine, as confirmed by its IUPAC name (R)-2-((tert-butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid and specific rotation data from synthetic characterization [1]. D-amino acid incorporation enhances peptide resistance to enzymatic hydrolysis, a property not conferred by the L-enantiomer (Boc-L-4-Pal-OH) [2].
| Evidence Dimension | Stereochemical configuration and proteolytic stability enhancement |
|---|---|
| Target Compound Data | D-enantiomer (R-configuration); confers proteolytic resistance |
| Comparator Or Baseline | L-enantiomer (Boc-L-4-Pal-OH); no proteolytic resistance conferred |
| Quantified Difference | Qualitative difference in enzymatic degradation resistance (class-level property of D-amino acids) |
| Conditions | D-amino acid class property; specific degradation kinetics depend on peptide sequence and protease system |
Why This Matters
For peptides intended for in vivo applications or biological assays, D-amino acid substitution is a well-established strategy to extend half-life; procurement of the incorrect enantiomer undermines this design objective.
- [1] Renrendoc. Synthesis of Pyridylalanine and Its Derivatives (吡啶丙氨酸及其衍生物的合成). Document ID: 288655434. View Source
- [2] Cringoli MC, Marchesan S. The Use of d-Amino Acids for Peptide Self-assembled Systems. In: d-Amino Acids in Chemistry, Life Sciences, and Biotechnology. 2020. Handle: 11368/2975837. View Source
